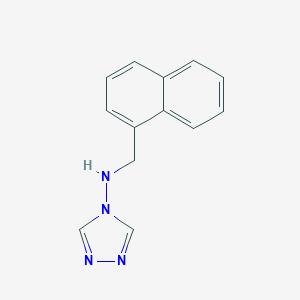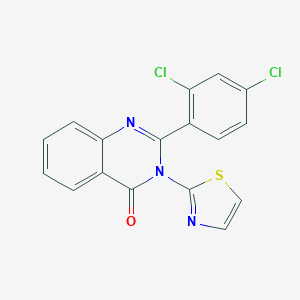![molecular formula C24H21N5OS2 B376630 7,13-dibenzyl-3-sulfanylidene-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one CAS No. 351341-89-4](/img/structure/B376630.png)
7,13-dibenzyl-3-sulfanylidene-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyrido, thieno, triazolo, and pyrimidinone moieties
Métodos De Preparación
The synthesis of 4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly utilizing catalytic processes and advanced purification techniques.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings, often using reagents like alkyl halides or acyl chlorides.
Hydrogenolysis: The compound can undergo hydrogenolysis, particularly at the benzyl groups, using catalysts like palladium on carbon in the presence of hydrogen.
Aplicaciones Científicas De Investigación
4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved could include inhibition of signal transduction processes or interference with DNA replication, depending on the specific biological context .
Comparación Con Compuestos Similares
Similar compounds include other heterocyclic structures with fused rings, such as:
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds also feature thieno and pyrimidine rings and are studied for their biological activities.
Hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds share structural similarities and are explored for their potential as enzyme inhibitors.
The uniqueness of 4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one lies in its specific combination of fused rings and the presence of benzyl and thioxo groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
351341-89-4 |
|---|---|
Fórmula molecular |
C24H21N5OS2 |
Peso molecular |
459.6g/mol |
Nombre IUPAC |
7,13-dibenzyl-3-sulfanylidene-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one |
InChI |
InChI=1S/C24H21N5OS2/c30-21-20-18-11-12-27(13-16-7-3-1-4-8-16)15-19(18)32-22(20)29-23(25-26-24(29)31)28(21)14-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,26,31) |
Clave InChI |
AJIJRRVOKLVRAM-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)N4C(=S)NN=C4N(C3=O)CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canónico |
C1CN(CC2=C1C3=C(S2)N4C(=S)NN=C4N(C3=O)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


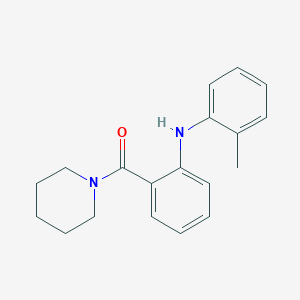
![N-(2,6-dichlorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B376549.png)
![(4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B376551.png)
![N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B376552.png)
![Ethyl 2-[[2-(2-methoxyanilino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B376554.png)
![3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-1-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B376555.png)
![2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE](/img/structure/B376556.png)
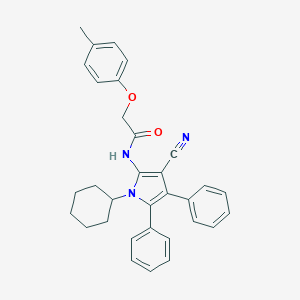

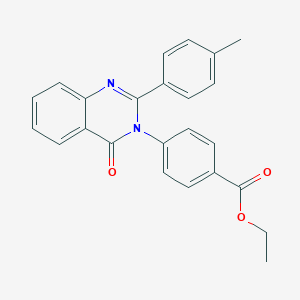
![ethyl 4-[2-(2,4-dichlorophenyl)-4-oxoquinazolin-3(4H)-yl]benzoate](/img/structure/B376567.png)
